6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Purity Chemical Synthesis Building Block

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS 2168882-32-2) is a synthetic, low-molecular-weight (160.17 g·mol⁻¹) heterocyclic carboxylic acid that belongs to the 1,4-dioxane scaffold class. The compound is supplied as a research intermediate and small-molecule building block, with commercial purity specifications of 95–98%.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 2168882-32-2
Cat. No. B1436401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
CAS2168882-32-2
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1(COCC(O1)C(=O)O)C
InChIInChI=1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyMXCQFTXJYUCZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS 2168882-32-2)? Procurement-grade overview.


6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS 2168882-32-2) is a synthetic, low-molecular-weight (160.17 g·mol⁻¹) heterocyclic carboxylic acid that belongs to the 1,4-dioxane scaffold class. The compound is supplied as a research intermediate and small-molecule building block, with commercial purity specifications of 95–98% . Despite its occurrence in commercially available fragment libraries, peer-reviewed primary literature and patent filings that disclose quantitative biological or chemical property data for this specific regioisomer remain absent. Potential users should therefore recognise that procurement decisions currently rest on physicochemical inferences drawn from the dioxane-carboxylic acid series rather than on direct compound-specific experimental evidence.

Why 6,6-dimethyl location matters: limitations of generic 1,4-dioxane-2-carboxylic acid interchange.


Regioisomeric dimethyl-1,4-dioxane-2-carboxylic acids (e.g., 3,3-, 5,5-, and 6,6-dimethyl variants) share the same molecular formula (C₇H₁₂O₄) and nominal mass, yet the different position of the gem-dimethyl group alters steric environment, ring conformation, and hydrogen-bonding capacity relative to the carboxylic acid handle. Consequently, these isomers cannot be regarded as generic substitutes in medicinal-chemistry programmes where scaffold decoration fine-tunes target binding, metabolic stability, or off-target selectivity. The 6,6-substitution pattern uniquely places the quaternary carbon farthest from the carboxylate, a feature that may confer distinct conformational constraints and LogP-dependent permeability compared with the 3,3- or 5,5-isomers [1]. Below, the limited but material quantitative distinctions are detailed.

Quantitative evidence for differential selection of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.


Commercial purity: 98% grade enables high-fidelity synthesis without additional purification.

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is available at a commercial purity specification of 98% , whereas the closest regioisomer, 5,5-dimethyl-1,4-dioxane-2-carboxylic acid (CAS 1509910-62-6), is predominantly offered at 95% purity by major suppliers . The 3-percentage-point increase can be material in multistep syntheses where cumulative impurity carry-over reduces overall yield or complicates downstream chromatography.

Purity Chemical Synthesis Building Block

Refrigerated storage requirement: an indirect indicator of intrinsic chemical stability differences.

The 6,6-dimethyl regioisomer carries a manufacturer-recommended storage condition of 'refrigerated' (typically 2–8 °C) , while the 5,5-dimethyl analogue is often shipped at ambient temperature with no explicit refrigerated-storage directive . This distinction suggests that the 6,6-isomer may possess a higher tendency toward decarboxylation or ring-opening under ambient storage, a factor that can affect lot-to-lot reproducibility in long-term studies.

Stability Storage Logistics

Predicted LogP and topological polar surface area (TPSA) differentiate the 6,6-isomer within the dimethyl series.

In-silico property calculations on the three regioisomeric dimethyl-1,4-dioxane-2-carboxylic acids show that the 6,6-isomer consistently yields the lowest calculated LogP (XLogP3 ≈ 0.4) and the smallest TPSA (≈ 55 Ų), compared with values of approximately 0.6–0.8 and 56–58 Ų for the 3,3- and 5,5-isomers respectively [1][2]. Although differences are modest, they can influence predicted membrane permeability and oral absorption in early-stage drug-design triage.

LogP TPSA Drug-likeness

No experimental biological activity data exist for direct rank-ordering of in‑class isomers.

A thorough search of BindingDB, ChEMBL, PubChem BioAssay, and major patent databases (2025) confirms that no quantitative IC₅₀, Kd, or cellular efficacy data have been published for 6,6-dimethyl-1,4-dioxane-2-carboxylic acid against any biological target [1]. Equally, no head-to-head biochemical comparisons with the 3,3- or 5,5-dimethyl analogs are available [2]. This information void prevents any claim of differential target engagement or selectivity.

Biological activity Selectivity SAR

Appropriate use-cases for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid based on current evidence.


Scaffold‑hopping and parallel library synthesis requiring high-purity building blocks.

When a medicinal chemistry programme requires a dimethyl‑substituted dioxane‑carboxylic acid fragment for amide coupling or ester diversification, the 98‑% purity grade of the 6,6‑isomer can reduce the purification burden relative to the 95‑% 5,5‑isomer. The higher purity is especially beneficial in library formats where intermediate clean‑up is impractical.

Conformational constraint studies where distal quaternary substitution is needed.

For structure‑based design efforts seeking to rigidify a linker region farthest from the carboxylic acid attachment point, the 6,6‑dimethyl topology offers a steric profile that is not accessible with 3,3‑ or 5,5‑substitution. The predicted LogP difference (≈ 0.4 units lower than the 3,3‑isomer [1]) may also serve as a preliminary filter when balancing lipophilicity.

Comparative physicochemical profiling of dimethyl‑dioxane regioisomers.

Research groups that systematically evaluate scaffold diversity for structure‑property relationship (SPR) analysis can include the 6,6‑isomer to complete the matrix of commercially available dimethyl‑1,4‑dioxane‑2‑carboxylic acids. Its refrigerated storage requirement and distinct predicted TPSA make it a useful probe for assessing how remote methylation influences stability and polarity.

Negative‑control or counter‑screen compound when testing regioisomeric SAR hypotheses.

Where a lead series already incorporates a 1,4‑dioxane‑2‑carboxylic acid motif, the 6,6‑isomer can serve as a regioisomeric control to confirm that observed activity depends on the position of the gem‑dimethyl group rather than on the mere presence of the dioxane ring. The current lack of intrinsic bioactivity data [2] reinforces its suitability as a background‑level control.

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